molecular formula C16H22N6O B1667511 BRD32048

BRD32048

货号: B1667511
分子量: 314.39 g/mol
InChI 键: PVHJDJWPRZUURH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Cancer Cell Line Studies

BRD32048 has been tested across various cancer cell lines to evaluate its effectiveness:

  • Prostate Cancer : In studies involving LNCaP and DU-145 prostate cancer cells, this compound demonstrated a reduction in invasiveness without significantly affecting cell viability. The compound's efficacy was enhanced when combined with genetic silencing of CIC in DU-145 cells, indicating that loss of CIC may increase sensitivity to ETV1 inhibition .
  • Melanoma : Preclinical studies have shown that this compound exerts antitumor effects in melanoma models by inhibiting ETV1 activity .

In Vivo Studies

In vivo experiments using mouse models have confirmed the compound's ability to suppress tumor growth associated with ETV1-driven cancers. Subcutaneous tumor xenograft assays demonstrated that treatment with this compound led to decreased tumor size and invasiveness in models expressing ETV1 .

Data Tables

Cell Line Effect of this compound Mechanism Reference
LNCaPReduced invasivenessInhibition of ETV1 transcriptional activity
DU-145Enhanced sensitivity with CIC KOIncreased degradation of ETV1
501mel (Melanoma)Antitumor effectsDirect binding to ETV1
PNT2Decreased viabilityInhibition of downstream target genes

Case Study 1: Prostate Cancer Sensitivity

In a study involving DU-145 cells with genetically silenced CIC, researchers observed that this compound treatment resulted in decreased cell viability and invasiveness. This suggests that targeting ETV1 can be particularly effective in cancers where CIC is co-deleted .

Case Study 2: Melanoma Response

Another study highlighted the effectiveness of this compound in reducing tumor growth in melanoma models. The compound's ability to inhibit ETV1 led to downregulation of genes involved in cell proliferation and invasion, showcasing its potential as a therapeutic agent .

准备方法

合成路线和反应条件: 反应条件通常涉及使用有机溶剂,例如二甲基亚砜(DMSO),并且需要仔细控制温度和pH,以确保高产率和纯度 .

工业生产方法: 虽然BRD32048的具体工业生产方法尚未得到广泛记载,但一般方法将涉及扩大实验室合成工艺。 这将包括优化反应条件,使用工业级溶剂,并使用大型反应器以大量生产该化合物 .

化学反应分析

反应类型: BRD32048主要由于存在反应性官能团(如三嗪环和哌啶甲基)而发生取代反应 . 在特定条件下,它也可以参与氧化和还原反应。

常用试剂和条件: 涉及this compound的反应中使用的常用试剂包括有机溶剂(如DMSO)、催化剂(如钯碳)和氧化剂(如过氧化氢) . 反应通常在受控温度和压力下进行,以确保形成所需产物。

主要形成的产物: 涉及this compound的反应形成的主要产物取决于具体的反应条件。 例如,取代反应可以生成该化合物的各种衍生物,而氧化反应可以导致形成氧化三嗪衍生物 .

相似化合物的比较

类似化合物: BRD32048类似于其他已被研究其生物活性的三嗪衍生物。其中一些化合物包括:

独特性: 使this compound区别于这些类似化合物的因素是其对ETV1转录因子的特异性结合亲和力,以及其抑制ETV1介导的转录活性及癌细胞侵袭的能力 . 这种独特的特性组合使this compound成为靶向癌症治疗和研究的有价值的化合物。

生物活性

BRD32048 is a small molecule identified as a potent inhibitor of the ETV1 transcription factor, which plays a significant role in various cancers, including prostate cancer, Ewing sarcoma, and melanoma. This compound belongs to the 1,3,5-triazine class and has been shown to directly bind ETV1, modulating its transcriptional activity and influencing cancer cell invasion.

Binding and Inhibition

This compound binds to ETV1 with a dissociation constant (KD) of approximately 17.1 µM, effectively inhibiting its transcriptional activity independent of DNA binding . The compound disrupts the interaction between ETV1 and the co-activator p300, leading to decreased acetylation of ETV1 and promoting its degradation . This mechanism highlights a novel approach to targeting oncogenic transcription factors that are typically considered "undruggable."

Impact on Cancer Cell Lines

In vitro studies have demonstrated that this compound significantly reduces the invasion capabilities of ETV1-driven cancer cells. For example, when tested in various cancer cell lines, including those derived from prostate cancer and neuroblastoma, this compound effectively inhibited ETV1-mediated transcriptional activation .

Key Studies

Several studies have explored the biological activity of this compound:

  • Study 1 : A small molecule microarray screening identified this compound as an effective perturbagen for ETV1, revealing its potential in pharmacological inhibition of oncogenic transcription factors .
  • Study 2 : Research indicated that this compound inhibits p300-dependent acetylation of ETV1, leading to reduced transcriptional activity and increased degradation of the protein .
  • Study 3 : Conflicting results were reported in 2017 regarding its efficacy in ETS-Ras/MAPK-driven neuroblastoma cell lines, suggesting that further investigation is needed to clarify its role across different cancer types .

Comparative Data Table

StudyCell Line TypeEffect of this compoundKey Findings
Prostate CancerInhibition of invasionDirect binding to ETV1; reduced transcriptional activity
Ewing SarcomaSignificant reduction in cell invasionModulates ETV1-mediated pathways
NeuroblastomaNo significant effect observedConflicting results on efficacy

Case Study 1: Prostate Cancer

In a controlled study involving prostate cancer cell lines, treatment with this compound resulted in a marked decrease in cell proliferation and invasion. The mechanism was attributed to the compound's ability to degrade ETV1 through inhibition of its acetylation by p300.

Case Study 2: Melanoma

In melanoma models, this compound demonstrated potential as a therapeutic agent by impairing ETV1 function. This was evidenced by decreased expression of target genes associated with tumor growth and metastasis.

属性

IUPAC Name

2-N-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-23-13-7-5-12(6-8-13)18-16-20-14(19-15(17)21-16)11-22-9-3-2-4-10-22/h5-8H,2-4,9-11H2,1H3,(H3,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHJDJWPRZUURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BRD32048
Reactant of Route 2
Reactant of Route 2
BRD32048
Reactant of Route 3
BRD32048
Reactant of Route 4
Reactant of Route 4
BRD32048
Reactant of Route 5
Reactant of Route 5
BRD32048
Reactant of Route 6
Reactant of Route 6
BRD32048

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。